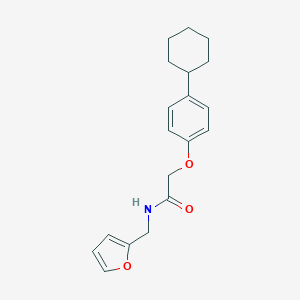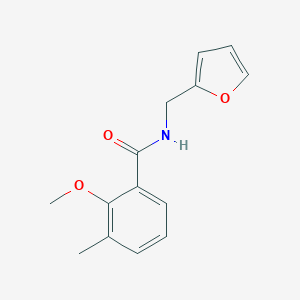
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific target molecules in the body, such as enzymes or receptors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its unique properties, which may allow for the development of new research tools and techniques. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide. For example, this compound may be further studied for its potential applications in the development of new drugs or research tools. Additionally, further studies may be conducted to better understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with isopropylamine and 4-nitrobenzoyl chloride. This reaction results in the formation of the desired compound, which is then purified and characterized using various analytical techniques.
科学的研究の応用
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields. This compound has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-(2-methylquinolin-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-16-10-8-15(9-11-16)20(23)22-19-6-4-5-18-17(19)12-7-14(3)21-18/h4-13H,1-3H3,(H,22,23) |
InChIキー |
YMJNXADDGTVBTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)